Comparative Bioactivity Fingerprint: 4-Fluorophenyl vs. 4-Methoxyphenyl Analog in PubChem qHTS Panels
In PubChem qHTS confirmatory assays, the target 4-fluorophenyl compound (CAS 886932-95-2) exhibited an IC50 of 37.2 µM against H9c2 cardiomyocyte cells in a myocardial damage modulator screen, whereas the 4-methoxyphenyl analog (CAS 886950-35-2) lacked any measurable activity (Potency >100 µM, inactive designation) in the same assay panel [1][2]. This indicates that the electron-withdrawing fluorine enhances cellular activity relative to the electron-donating methoxy group in this context.
| Evidence Dimension | Cellular IC50 in myocardial damage modulator screen (H9c2 cells) |
|---|---|
| Target Compound Data | IC50 = 37.2 µM (pIC50 = 4.43) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS 886950-35-2): Potency >100 µM (inactive) |
| Quantified Difference | At least 2.7-fold improvement in potency for the 4-fluorophenyl compound |
| Conditions | PUBCHEM_BIOASSAY: Dose response confirmation of uHTS hits for small molecule modulators of myocardial damage; H9c2 rat cardiomyocyte cells; confirmatory qHTS format [3] |
Why This Matters
For researchers screening THIQ acetamides in cardiovascular or cell-stress models, the 4-fluorophenyl substituent provides measurable cellular activity where the 4-methoxyphenyl analog fails to register, making it the preferred choice for hit-to-lead optimization in myocardial damage pathways.
- [1] ChEMBL Activity ID 9705431: IC50 = 37.185 µM against H9c2 (CHEMBL614576). Molecule CHEMBL1714606. Retrieved via ChEMBL API (2025). View Source
- [2] PubChem BioAssay AID: Dose response confirmation of uHTS hits for small molecule modulators of myocardial damage. PubChem (2025). View Source
- [3] ChEMBL Assay CHEMBL1794523: Dose response confirmation of uHTS hits for small molecule modulators of myocardial damage. ChEMBL (2025). View Source
